

An In-depth Technical Guide to **tert-Butyl Methyl Iminodicarboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl Methyl Iminodicarboxylate</i>
Cat. No.:	B1281142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and synthesis of **tert-butyl methyl iminodicarboxylate**, a valuable reagent in organic synthesis and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a generalized synthesis protocol and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Core Molecular Structure and Properties

Tert-butyl methyl iminodicarboxylate (CAS No. 66389-76-2) is an unsymmetrical iminodicarboxylate bearing both a tert-butoxycarbonyl (Boc) and a methoxycarbonyl protecting group on a nitrogen atom.^{[1][2]} This unique structural feature allows for the selective removal of one of the protecting groups under different conditions, making it a versatile building block in the synthesis of complex molecules.

The core structure consists of a central nitrogen atom bonded to a tert-butoxycarbonyl group and a methoxycarbonyl group. This arrangement results in a planar geometry around the nitrogen atom due to resonance delocalization of the nitrogen lone pair with the two adjacent carbonyl groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tert-butyl methyl iminodicarboxylate** is presented in Table 1.

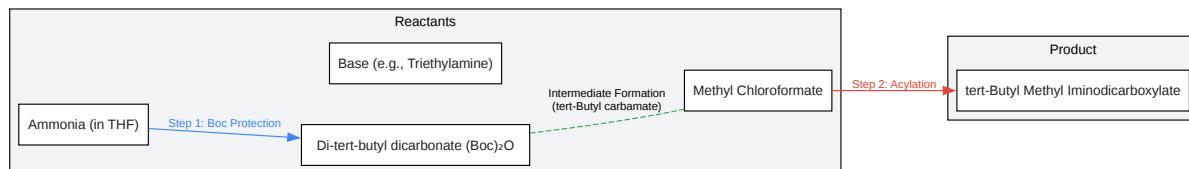
Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO ₄	[1]
Molecular Weight	175.18 g/mol	[1]
Appearance	White to almost white crystalline powder	[1]
Melting Point	75-82 °C	[2]
CAS Number	66389-76-2	[2]
Synonyms	Iminodicarboxylic Acid tert-Butyl Methyl Ester	[1] [2]

Synthesis of **tert-Butyl Methyl Iminodicarboxylate**

A specific, detailed experimental protocol for the synthesis of **tert-butyl methyl iminodicarboxylate** is not readily available in the surveyed literature. However, a general and plausible method for the preparation of unsymmetrical iminodicarboxylates involves a two-step, one-pot procedure starting from a primary amine or ammonia. The following is a representative experimental protocol based on this general approach.

Experimental Protocol: A General Approach

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Generalized two-step, one-pot synthesis of **tert-butyl methyl iminodicarboxylate**.

Materials:

- Ammonia (solution in a suitable solvent like THF or dioxane)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Methyl chloroformate
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Step 1: Formation of tert-Butyl Carbamate (in situ). To a stirred solution of ammonia (1.0 eq.) in anhydrous THF at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 eq.) in anhydrous THF

is added dropwise over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

- Step 2: Acylation with Methyl Chloroformate. The reaction mixture is cooled back to 0 °C, and triethylamine (1.2 eq.) is added, followed by the dropwise addition of methyl chloroformate (1.1 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
- Work-up. The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure **tert-butyl methyl iminodicarboxylate**.

Spectroscopic Data (Predicted)

As experimental spectra for **tert-butyl methyl iminodicarboxylate** are not readily available, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, with two main signals corresponding to the protons of the tert-butyl and methyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.50	Singlet	9H	-C(CH ₃) ₃
~3.80	Singlet	3H	-OCH ₃
~8.0-9.0	Broad Singlet	1H	NH

Note: The NH proton signal is often broad and may be difficult to observe or exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary and methyl carbons of the tert-butyl group, and the methyl carbon of the methoxycarbonyl group.

Chemical Shift (δ , ppm)	Assignment
~28	-C(CH ₃) ₃
~53	-OCH ₃
~82	-C(CH ₃) ₃
~152	C=O (Boc)
~155	C=O (Methoxycarbonyl)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl groups and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~2980	Medium-Strong	C-H Stretch (sp ³)
~1760	Strong	C=O Stretch (Asymmetric)
~1730	Strong	C=O Stretch (Symmetric)
~1370, 1390	Medium	C-H Bend (tert-butyl)
~1250, 1150	Strong	C-O Stretch

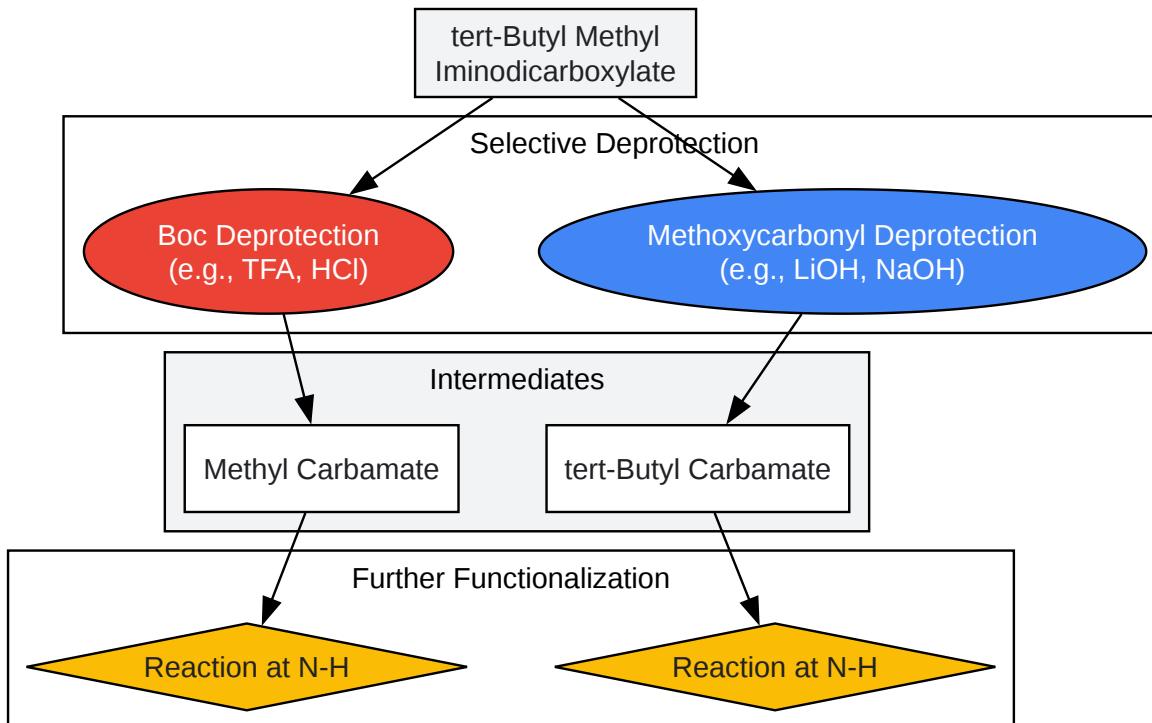
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns corresponding to the loss of the tert-butyl group and other characteristic fragments.

m/z	Relative Intensity	Assignment
175	Low	$[M]^+$
119	High	$[M - C_4H_8]^+$
102	Medium	$[M - OC(CH_3)_3]^+$
74	Medium	$[M - CO_2C(CH_3)_3]^+$
59	High	$[COOCH_3]^+$
57	Very High	$[C(CH_3)_3]^+$ (tert-butyl cation)

Logical Workflow for Application in Synthesis

Tert-butyl methyl iminodicarboxylate is a valuable tool for introducing a protected amino group in a stepwise manner. The differential stability of the Boc and methoxycarbonyl groups allows for selective deprotection and further functionalization.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl Methyl Iminodicarboxylate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Methyl Iminodicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281142#tert-butyl-methyl-iminodicarboxylate-structure\]](https://www.benchchem.com/product/b1281142#tert-butyl-methyl-iminodicarboxylate-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com